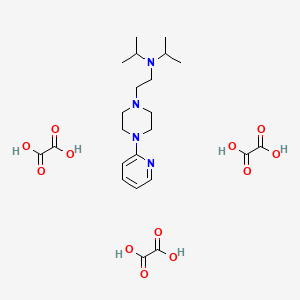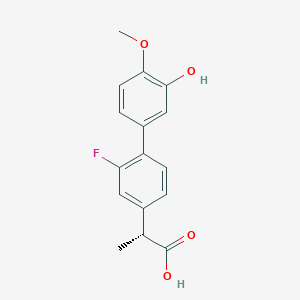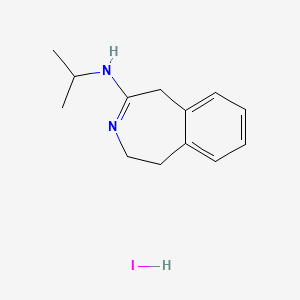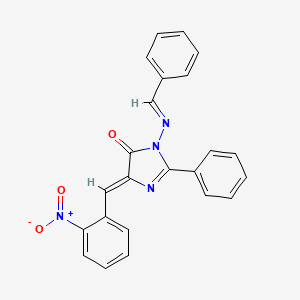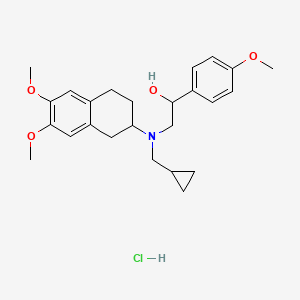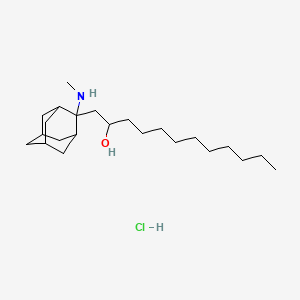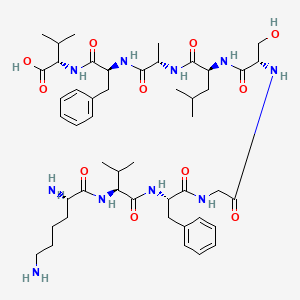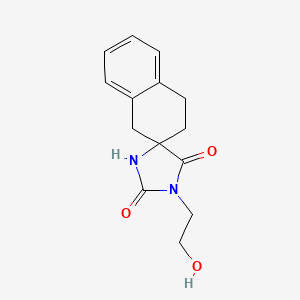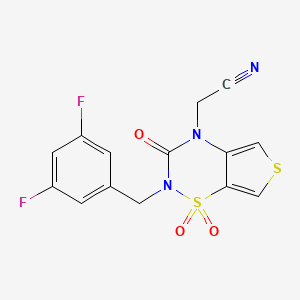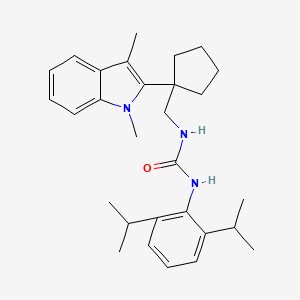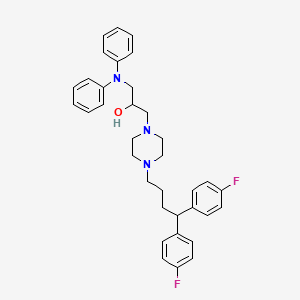
R-(-)-2,5-Dimethoxy-4-bromoamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(-)-2,5-Dimethoxy-4-bromoamphetamine is a psychoactive compound belonging to the phenethylamine class. It is known for its hallucinogenic properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other well-known hallucinogens such as mescaline and 2,5-dimethoxy-4-iodoamphetamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-2,5-Dimethoxy-4-bromoamphetamine typically involves the bromination of 2,5-dimethoxyamphetamine. The process begins with the preparation of 2,5-dimethoxyamphetamine, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
R-(-)-2,5-Dimethoxy-4-bromoamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and pathways.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and as a tool for studying drug-receptor interactions.
作用機序
The mechanism of action of R-(-)-2,5-Dimethoxy-4-bromoamphetamine involves its interaction with serotonin receptors in the brain. The compound acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathway, which plays a crucial role in the compound’s psychoactive effects.
類似化合物との比較
R-(-)-2,5-Dimethoxy-4-bromoamphetamine is similar to other compounds in the phenethylamine class, such as:
Mescaline: A naturally occurring hallucinogen found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: Another synthetic hallucinogen with similar effects.
2,5-Dimethoxy-4-methylamphetamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
What sets this compound apart is its specific substitution pattern and its unique interaction with serotonin receptors, which contribute to its distinct psychoactive profile.
特性
CAS番号 |
43061-15-0 |
|---|---|
分子式 |
C11H16BrNO2 |
分子量 |
274.15 g/mol |
IUPAC名 |
(2R)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |
InChIキー |
FXMWUTGUCAKGQL-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC1=CC(=C(C=C1OC)Br)OC)N |
正規SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


